molecular formula C10H9BrF2OS B14042441 1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one

1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one

Katalognummer: B14042441
Molekulargewicht: 295.15 g/mol
InChI-Schlüssel: OUVDGXIDMRVARZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a mercapto group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the difluoromethyl and mercapto groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a different compound.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl and mercapto groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and mercapto groups can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to specific receptors.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one: This compound has an additional bromine atom on the phenyl ring, which may alter its reactivity and applications.

    1-Bromo-3-(2,4-difluorophenyl)propan-2-one: The presence of two fluorine atoms on the phenyl ring can influence its chemical properties and potential uses. The uniqueness of this compound lies in the combination of the difluoromethyl and mercapto groups, which provide distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9BrF2OS

Molekulargewicht

295.15 g/mol

IUPAC-Name

1-bromo-3-[2-(difluoromethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2OS/c11-5-7(14)3-6-1-2-8(15)4-9(6)10(12)13/h1-2,4,10,15H,3,5H2

InChI-Schlüssel

OUVDGXIDMRVARZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S)C(F)F)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.